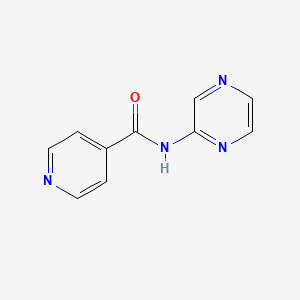
1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers” is a compound that consists of a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of a mixture of diastereomers often involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent . This reaction gives a mixture of diastereomers, which can be separated . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
Diastereomers have different configurations at one or more (but not all) of the equivalent (related) stereocenters . They are not mirror images of each other . When two diastereoisomers differ from each other at only one stereocenter, they are epimers .Chemical Reactions Analysis
The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers . These diastereomers can be separated . Reversing the first reaction then leads to the separated enantiomers plus the recovered reagent .Physical And Chemical Properties Analysis
Diastereomers have different physical properties . They have different melting points, boiling points, and densities . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult . Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .Zukünftige Richtungen
The future directions in the study and application of diastereomers could involve the development of more efficient methods for their separation . Additionally, understanding the specific properties and behaviors of different diastereomers could lead to their use in the development of new drugs and other chemical products.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers involves the reaction of 1-ethyl-3-methylpiperidin-4-one with an amine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "1-ethyl-3-methylpiperidin-4-one", "Amine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-3-methylpiperidin-4-one in a suitable solvent.", "Step 2: Add the amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add the reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
1249998-95-5 |
Produktname |
1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers |
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



